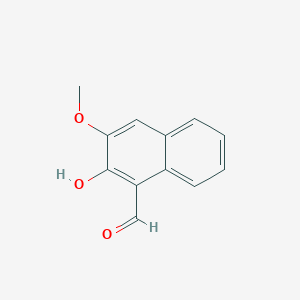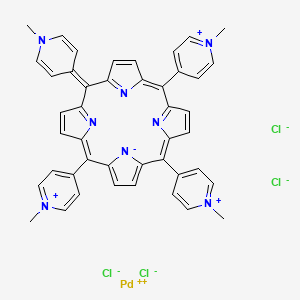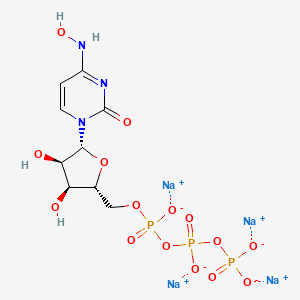![molecular formula C15H17NO3 B11929714 5'-Cyclopropylspiro[cyclohexane-1,1'-furo[3,4-c]pyridine]-3',4'-dione](/img/structure/B11929714.png)
5'-Cyclopropylspiro[cyclohexane-1,1'-furo[3,4-c]pyridine]-3',4'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Cyclopropylspiro[cyclohexane-1,1’-furo[3,4-c]pyridine]-3’,4’-dione is a complex organic compound known for its unique spiro structure This compound is part of the furo[3,4-c]pyridine family, which is characterized by a fused pyridine and furan ring system The cyclopropyl group attached to the spiro center adds to its structural complexity and potential reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Cyclopropylspiro[cyclohexane-1,1’-furo[3,4-c]pyridine]-3’,4’-dione typically involves a multi-step process. One notable method is a four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates. This reaction includes C–H activation, Lossen rearrangement, annulation, and lactonization . The reaction is catalyzed by rhodium and features good functional group tolerance, room temperature conditions, and air compatibility .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification methods such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Cyclopropylspiro[cyclohexane-1,1’-furo[3,4-c]pyridine]-3’,4’-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
5’-Cyclopropylspiro[cyclohexane-1,1’-furo[3,4-c]pyridine]-3’,4’-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Its unique structure can be utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5’-Cyclopropylspiro[cyclohexane-1,1’-furo[3,4-c]pyridine]-3’,4’-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been identified as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis . By inhibiting DHODH, the compound can disrupt the synthesis of nucleotides, thereby affecting cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Cyclopropyl-furo[3,4-c]pyridine-3,4(1H,5H)-dione: Shares a similar core structure but with different substituents.
Spiro[cyclohexane-1,1’(3’H)-furo[3,4-c]pyridine]-3’,4’(5’H)-dione: Another compound with a spiro structure but different functional groups.
Uniqueness
5’-Cyclopropylspiro[cyclohexane-1,1’-furo[3,4-c]pyridine]-3’,4’-dione is unique due to its specific spiro configuration and the presence of a cyclopropyl group
Propriétés
Formule moléculaire |
C15H17NO3 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
5'-cyclopropylspiro[cyclohexane-1,1'-furo[3,4-c]pyridine]-3',4'-dione |
InChI |
InChI=1S/C15H17NO3/c17-13-12-11(6-9-16(13)10-4-5-10)15(19-14(12)18)7-2-1-3-8-15/h6,9-10H,1-5,7-8H2 |
Clé InChI |
SGSGNCXRTWQHNP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)C3=C(C(=O)N(C=C3)C4CC4)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![alpha-[2-(Ditetradecylamino)-2-oxoethyl]-omega-methoxy-poly(oxy-1,2-ethanediyl](/img/structure/B11929642.png)

![Potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B11929656.png)


![1-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride](/img/structure/B11929672.png)
![cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B11929678.png)
![N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide;dihydrate](/img/structure/B11929687.png)

![ethyl (4S)-4-[4-[(1-methylcyclobutyl)carbamoyl]piperidin-1-yl]azepane-1-carboxylate](/img/structure/B11929692.png)




